1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative featuring a sulfone-modified tetrahydrothiophene moiety and a pyridin-2-ylmethyl carboxamide group. Its molecular formula is C₂₄H₂₄N₆O₃S (molecular weight: 488.55 g/mol). The structure combines a pyrazolo[3,4-b]pyridine core with a 1,1-dioxidotetrahydrothiophen-3-yl substituent at position 1, a methyl group at position 3, a phenyl group at position 6, and a pyridin-2-ylmethyl carboxamide at position 2.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-16-22-20(24(30)26-14-18-9-5-6-11-25-18)13-21(17-7-3-2-4-8-17)27-23(22)29(28-16)19-10-12-33(31,32)15-19/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVNYKOQCYYIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds.
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context.
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide , a member of the pyrazolo[3,4-b]pyridine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity. A study highlighted that compounds within this class can inhibit several critical proteins involved in cancer progression, such as cyclin-dependent kinases and protein kinases . The compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : It acts as an inhibitor of various kinases that are pivotal in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting cytokines such as TNF-alpha and IL-6 .
Study 1: Antitumor Activity
In a recent study published in Cancer Research, a derivative of the pyrazolo[3,4-b]pyridine scaffold demonstrated potent inhibitory effects against breast cancer cells (MCF-7). The study reported:
- IC50 Values : The compound exhibited IC50 values ranging from 0.5 to 5 µM against MCF-7 cells.
- Mechanism : It induced apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins .
Study 2: Inhibition of Protein Kinases
Another investigation focused on the inhibition of protein kinases associated with cancer proliferation. The compound was tested against several kinases:
| Kinase | IC50 (µM) |
|---|---|
| Cyclin-dependent kinase 1 | 0.8 |
| Protein kinase B (AKT) | 1.5 |
| Mitogen-activated protein kinase | 2.0 |
The results indicate that the compound exhibits selective inhibition of these kinases, suggesting its potential as a targeted therapy for cancers driven by these pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with three structurally related molecules, focusing on core structures, substituents, and functional groups.
Table 1: Structural and Functional Comparison
Structural Analysis
Core Heterocycle Differences: The target compound and the pyrazolo[3,4-b]pyridine analog from share the same tricyclic core, which is distinct from the 1,4-dihydropyridine (AZ331) and tetrahydroimidazo[1,2-a]pyridine () cores.
Functional Group Variations :
- Sulfone vs. Thioether : The target’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, increasing polarity and hydrogen-bond acceptor capacity compared to AZ331’s thioether group. Sulfones are less lipophilic and more resistant to metabolic oxidation than thioethers .
- Carboxamide Substituents : The target’s pyridin-2-ylmethyl carboxamide may engage in π-π interactions and hydrogen bonding via the pyridine nitrogen, contrasting with AZ331’s 2-methoxyphenylcarboxamide, which offers methoxy-driven hydrogen bonding .
The tetrahydroimidazo[1,2-a]pyridine derivative () features electron-withdrawing nitro and cyano groups, which may lower solubility compared to the target’s sulfone .
Hydrogen-Bonding and Crystal Packing
highlights the role of hydrogen bonding in molecular aggregation. The target’s sulfone and carboxamide groups likely form robust hydrogen-bonding networks (e.g., S=O···H–N or N–H···O=C), influencing crystal packing and stability. In contrast, AZ331’s thioether and ester-containing analogs () may exhibit weaker or less directional interactions .
Q & A
Q. Table 1: Spectroscopic Signatures of Key Functional Groups
| Group | NMR (δ, ppm) | IR (cm<sup>-1</sup>) | MS Fragment (m/z) |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | 8.2 (s, 1H, H-5) | 1600 (C=N stretch) | 285 (M<sup>+</sup> - SO2) |
| Sulfone (SO2) | 3.8 (m, 2H, CH2) | 1150, 1300 (S=O) | — |
Q. Table 2: Reaction Optimization via DoE
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | 100 |
| Catalyst (eq) | 0.1 | 1.0 | 0.5 |
| Solvent | DMF | DMSO | DMF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
